ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a benzimidazole core with a fluorobenzyl group attached at the 3-position and an ethyl ester group attached at the 1-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, fluorobenzyl, and ethyl ester groups. Each of these functional groups can undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Scientific Research Applications
Synthesis of Benzimidazoles and Perimidines
Ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: is used as a precursor in condensation reactions with diamines. This process involves C-C bond cleavage and is crucial for the synthesis of benzimidazoles and perimidines . These compounds have potential applications as antimalarial treatments, making this application significant in the field of medicinal chemistry.
Development of Hydroxybenzophenones
The compound can undergo base-promoted domino Michael addition, cyclization, and elimination reactions. This sequence of reactions is employed for the synthesis of hydroxybenzophenones , which are valuable intermediates in the production of various pharmaceuticals and ultraviolet (UV) stabilizers.
Oxidative Cross-Coupling with Indoles
Another application involves oxidative cross-coupling with indoles through dioxygen activation . This reaction pathway is important for creating complex molecular structures found in natural products and pharmaceuticals, highlighting the compound’s role in synthetic organic chemistry.
Cyclization of Keto Esters
The compound is also used in the cyclization of keto esters to form pyrones . Pyrones are a class of organic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis of α-Acetoxy β-Amino Acid Derivatives
Lewis base catalyzed hydrosilylation is another reaction where this compound serves as a reactant. It is used for the synthesis of α-acetoxy β-amino acid derivatives , which are valuable building blocks in peptide synthesis and drug development.
Reactant in Quinoxaline Synthesis
Finally, the compound can react with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide . Quinoxalines are heterocyclic compounds with applications in dyes, organic semiconductors, and as pharmacophores in drug design.
Mechanism of Action
Target of Action
The primary targets of the compound “ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate” are currently unknown. This compound is a derivative of benzimidazole, a class of organic compounds that have been found to have diverse biological activities . .
Mode of Action
As a benzimidazole derivative, it may interact with its targets through electrophilic aromatic substitution . This involves the compound attacking an electrophile, forming a bond, and then losing a proton to reform aromaticity . .
Biochemical Pathways
Benzimidazole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Given the diverse biological activities of benzimidazole derivatives, this compound could potentially have a wide range of effects . .
Future Directions
properties
IUPAC Name |
ethyl 3-[(4-fluorophenyl)methyl]-2-oxobenzimidazole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-2-23-17(22)20-15-6-4-3-5-14(15)19(16(20)21)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNYFCMCTUVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(4-fluorobenzyl)-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate |
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